Precise HPLC Resolution and Quantification in Selpercatinib API vs. Co-eluting Impurities
In the validated HPLC method for selpercatinib API, this compound (Selpercatinib Impurity 5) is chromatographically resolved from selpercatinib and five other known impurities, demonstrating a unique relative retention time (RRT). The method achieves baseline separation with a resolution factor (R_s) > 2.0 from the nearest eluting impurity peak, under gradient conditions, which is critical for accurate quantification. The specificity of the method was demonstrated by injecting individual impurity standard solutions, including this compound at target concentration levels, confirming no interference at the retention time of selpercatinib or other impurities [1].
| Evidence Dimension | Chromatographic Resolution Factor (R_s) vs. Nearest Impurity Peak |
|---|---|
| Target Compound Data | Achieves baseline separation with R_s > 2.0 from selpercatinib and other specified impurities under optimized gradient elution. |
| Comparator Or Baseline | Minimum acceptance criterion for component separation: R_s ≥ 1.5. |
| Quantified Difference | Resolution factor exceeds regulatory guideline minimum by at least 0.5 R_s units, ensuring robust quantification. |
| Conditions | HPLC, 4.6 mm × 250 mm column, 5 μm C18; mobile phase A: water:acetonitrile (9:1, pH 2.5 + 2mM KH2PO4/0.4% TEA); mobile phase B: acetonitrile; gradient elution 5% to 45% B over 35 min; detection 235 nm; column 35°C [1]. |
Why This Matters
Ensures procurement of a standard that guarantees regulatory-compliant separation and quantification in drug substance testing, avoiding costly batch rejections.
- [1] Xiang, J., Cai, L., Wang, Q., Zhu, Y., & Han, Y. (2025). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Frontiers in Chemistry, 12, 1534132. View Source
